![molecular formula C22H25N3O5 B12173175 1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173175.png)
1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the methoxyphenyl and carboxamide groups. Common reagents used in the synthesis include 2-methoxyphenyl isocyanate, which is known for its chemoselective nature and stability under various conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenethyl)chromone
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
The compound 1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H22N2O3, featuring a pyrrolidine core, methoxyphenyl groups, and a carboxamide functional group. The presence of these functional groups is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in relation to:
- Anti-inflammatory effects
- Antitumor properties
- Neuroprotective capabilities
The compound's mechanism of action is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate cannabinoid receptors, which are implicated in pain management and inflammation . Additionally, the indole-like structure contributes to its diverse biological effects, enhancing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy groups and the carbonyl moiety can significantly influence the compound's efficacy. For instance, the presence of methoxy groups increases solubility and enhances binding affinity to biological targets compared to analogs lacking these modifications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the methoxyphenyl groups via nucleophilic substitution.
- Carboxamide formation through coupling reactions with appropriate amines.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-Methylindole-2-carboxamide | Structure | Antiviral activity against alphaviruses |
Org27569 | Structure | CB1 receptor modulator |
Org29647 | Structure | Potential anti-inflammatory agent |
These compounds demonstrate similar structural features and suggest a trend where specific substitutions lead to enhanced biological activities.
In Vitro Studies
In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
For example, one study reported an IC50 value of 9 nM for a related β-lactam compound against HT-29 colon cancer cells .
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-18-9-5-3-7-16(18)22(28)24-12-11-23-21(27)15-13-20(26)25(14-15)17-8-4-6-10-19(17)30-2/h3-10,15H,11-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
AEQWOSQFMUYLMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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